molecular formula C23H25ClFN3O3S B2807202 2-(2-Fluorophenoxy)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1216834-43-3

2-(2-Fluorophenoxy)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2807202
CAS No.: 1216834-43-3
M. Wt: 477.98
InChI Key: NLUTXEVMTIIBCS-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a complex organic compound that features a combination of fluorophenoxy, methoxyphenyl, thiazolyl, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenylacetic acid with thioamide under acidic conditions.

    Piperazine Derivative Synthesis: The piperazine derivative is prepared by reacting piperazine with an appropriate alkylating agent.

    Coupling Reaction: The thiazole derivative is then coupled with the piperazine derivative using a suitable coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Fluorophenoxy Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thiazole moieties.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols are the primary products.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, 2-(2-Fluorophenoxy)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is investigated for its potential therapeutic properties, including its ability to act as a ligand for various biological targets.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy and thiazole groups are particularly important for binding to these targets, influencing the compound’s biological activity. The piperazine moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenoxy)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone
  • 2-(2-Fluorophenoxy)-1-(4-(4-methylphenyl)thiazol-2-yl)piperazin-1-yl)ethanone

Uniqueness

Compared to similar compounds, 2-(2-Fluorophenoxy)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride stands out due to the presence of both the thiazole and piperazine rings, which can confer unique binding properties and biological activities. The methoxy group further enhances its potential interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3S.ClH/c1-29-18-8-6-17(7-9-18)20-16-31-22(25-20)14-26-10-12-27(13-11-26)23(28)15-30-21-5-3-2-4-19(21)24;/h2-9,16H,10-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUTXEVMTIIBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)COC4=CC=CC=C4F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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